molecular formula C33H34N2O6 B15031596 cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone

cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone

Cat. No.: B15031596
M. Wt: 554.6 g/mol
InChI Key: WQOXGCDAFJMLJU-UHFFFAOYSA-N
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Description

10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a methoxyphenyl group, and a trimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the dibenzodiazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropylcarbonyl group: This step may involve the use of cyclopropylcarbonyl chloride in the presence of a base.

    Attachment of the methoxyphenyl and trimethoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a pharmacological agent.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-2-one
  • 10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-3-one

Uniqueness

The uniqueness of 10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H34N2O6/c1-38-23-13-11-19(12-14-23)21-15-25-30(27(36)16-21)31(22-17-28(39-2)32(41-4)29(18-22)40-3)35(33(37)20-9-10-20)26-8-6-5-7-24(26)34-25/h5-8,11-14,17-18,20-21,31,34H,9-10,15-16H2,1-4H3

InChI Key

WQOXGCDAFJMLJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5CC5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2

Origin of Product

United States

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